molecular formula C14H18N4O3 B2423456 N-(3,4-dimethoxyphenethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 439094-90-3

N-(3,4-dimethoxyphenethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2423456
CAS No.: 439094-90-3
M. Wt: 290.323
InChI Key: HIKKQAUIKIWTNH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that features a triazole ring and a dimethoxyphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and acyl chlorides.

    Attachment of the Dimethoxyphenethyl Group: This step may involve a nucleophilic substitution reaction where the dimethoxyphenethyl group is introduced to the triazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could potentially target the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications as a pharmaceutical agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for compounds like N-(3,4-dimethoxyphenethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: can be compared with other triazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound would be determined by its specific chemical structure and the resulting biological activity, which may offer advantages over similar compounds in terms of potency, selectivity, or reduced side effects.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-20-12-4-3-11(7-13(12)21-2)5-6-16-14(19)8-18-10-15-9-17-18/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKKQAUIKIWTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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